

Comprehensive Spectroscopic Characterization: (2-Methylcyclopentyl)methanol

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Compound of Interest

Compound Name: (2-Methylcyclopentyl)methanol

CAS No.: 73803-82-4

Cat. No.: B1367108

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Executive Summary

This technical guide provides an in-depth analysis of the CC1(C)CCCC1O (CAS: 73803-82-4). As a chiral building block with two stereocenters, this molecule exists as cis and trans diastereomers. Distinguishing these isomers is critical in drug development, where stereochemistry dictates pharmacodynamic efficacy. This guide synthesizes experimental protocols, spectral data, and mechanistic assignment strategies, focusing on the diagnostic utility of the

C NMR spectral characteristics of **(2-Methylcyclopentyl)methanol** (CAS: 73803-82-4). As a chiral building block with two stereocenters, this molecule exists as cis and trans diastereomers. Distinguishing these isomers is critical in drug development, where stereochemistry dictates pharmacodynamic efficacy. This guide synthesizes experimental protocols, spectral data, and mechanistic assignment strategies, focusing on the diagnostic utility of the

-gauche effect for stereochemical differentiation.

Structural Analysis & Stereochemistry

(2-Methylcyclopentyl)methanol possesses two chiral centers at C1 and C2. The relative configuration determines the spectroscopic footprint.

- **Trans-isomer:** The substituents (methyl and hydroxymethyl) generally adopt a pseudo-equatorial conformation to minimize steric strain.
- **Cis-isomer:** One substituent is forced into a pseudo-axial position, or both adopt a conformation that increases steric crowding.

Visualization of Connectivity

The following diagram illustrates the carbon numbering scheme used throughout this guide.

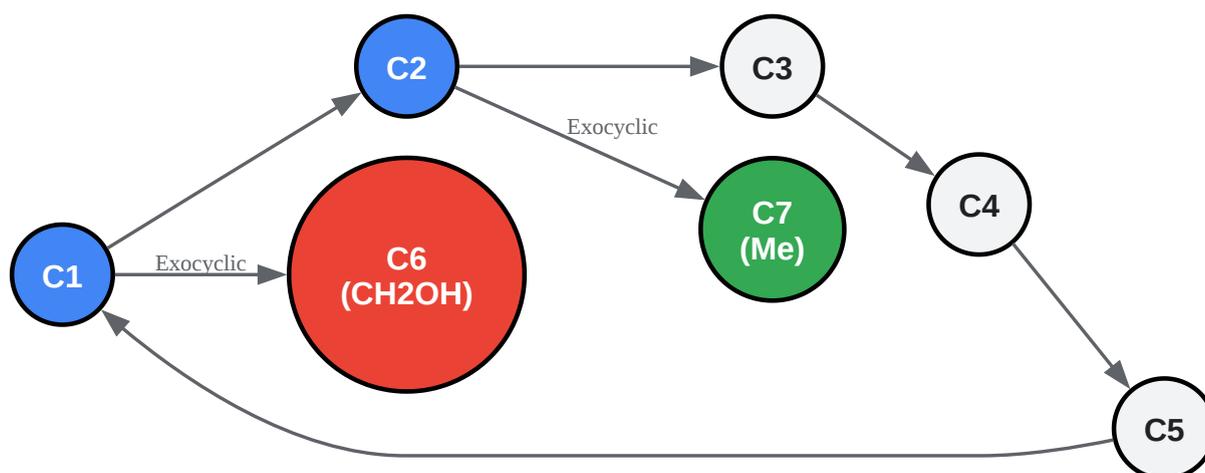


Figure 1: Carbon connectivity and numbering for (2-Methylcyclopentyl)methanol.

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Experimental Protocol

To ensure reproducibility and minimize solvent effects on chemical shifts, the following acquisition parameters are recommended.

Sample Preparation[2]

- Solvent: Deuterated Chloroform () is the standard.
 - Calibration: Reference the central peak of the triplet to 77.16 ppm.
- Concentration: 15–30 mg of analyte in 0.6 mL solvent. High concentration improves the signal-to-noise ratio for quaternary or slow-relaxing carbons, though this molecule lacks quaternary carbons.

- Tube: High-quality 5mm NMR tube (e.g., Wilmad 507-PP) to prevent shimming artifacts.

Acquisition Parameters (Typical 100 MHz Carbon Frequency)

Parameter	Setting	Rationale
Pulse Sequence	zgpg30 (or equivalent)	Standard proton-decoupled C experiment.
Relaxation Delay (D1)	2.0 - 5.0 seconds	Ensures full relaxation of methyl/methylene carbons for quantitative integration accuracy.
Scans (NS)	256 - 1024	Sufficient S/N ratio for resolving impurity peaks.
Temperature	298 K (25°C)	Standard ambient temperature to prevent conformational broadening.

Spectral Data Interpretation

The assignment of **(2-Methylcyclopentyl)methanol** relies on distinguishing the specific chemical environment of the cyclopentane ring carbons.^[1]

Representative C NMR Chemical Shifts (ppm)

Note: Values are typical for

solution. Exact shifts may vary by

ppm depending on concentration and temperature.

Carbon Label	Type	Approx. Shift ()	DEPT-135 Phase	Assignment Logic
C6		65.0 – 68.0	Negative (Down)	Deshielded by Oxygen (Hydroxyl group). Distinctive region.
C1		44.0 – 48.0	Positive (Up)	Methine. -effect from group.
C2		35.0 – 39.0	Positive (Up)	Methine. -effect from Methyl group.
C3		30.0 – 34.0	Negative (Down)	Ring methylene. -position to substituents.
C5		25.0 – 29.0	Negative (Down)	Ring methylene.
C4		20.0 – 24.0	Negative (Down)	Ring methylene. Most shielded ring carbon (remote from substituents).
C7		14.0 – 20.0	Positive (Up)	Methyl group. Highly diagnostic for stereochemistry.

Advanced Assignment Strategy: Stereochemical Differentiation

The most critical aspect of analyzing this molecule is distinguishing between the cis and trans diastereomers. This is achieved via the ngcontent-ng-c176312016="" _ngghost-ng-c3009799073="" class="inline ng-star-inserted">

-Gauche Effect (Steric Compression).

The Mechanism: -Gauche Effect

In the cis isomer, the methyl group (C7) and the hydroxymethyl group (C6) are on the same face of the ring. This proximity creates steric compression (van der Waals repulsion), which increases the electron density around the carbon nuclei.

- Result: The signals for the carbons involved in the steric clash (C7, C1, C2) are shielded (shifted upfield/lower ppm) in the cis isomer compared to the trans isomer.[2]

Diagnostic Comparison Table

Carbon	Trans-Isomer (ppm)	Cis-Isomer (ppm)	Shift Difference ()
C7 (Methyl)	~18.5 - 19.5	~14.5 - 15.5	~4.0 ppm (Upfield)
C6 ()	~67.5	~65.5	~2.0 ppm (Upfield)
C1/C2 (Ring)	Downfield	Upfield	~1-3 ppm (Upfield)

Key Takeaway: If you observe the methyl signal near 15 ppm, you likely have the cis isomer. If it appears near 19 ppm, you have the trans isomer.

Assignment Workflow

The following decision tree outlines the logical process for assigning the spectrum and determining stereopurity.

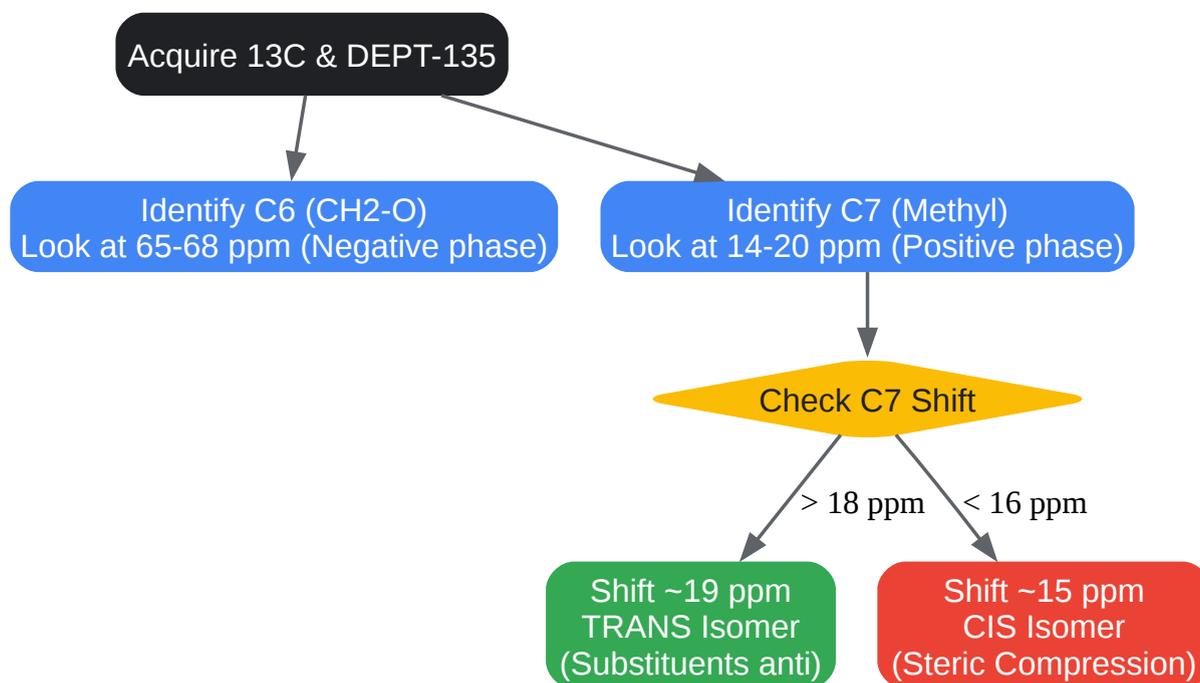


Figure 2: Stereochemical assignment workflow based on chemical shift logic.

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Synthetic Context & Impurity Profiling

Researchers often synthesize this compound via the reduction of 2-methylcyclopentanecarboxylic acid or its esters. Understanding the synthetic origin helps in identifying impurities.

- Precursor: 2-Methylcyclopentanecarboxylic acid.[3]
 - Impurity Marker: Carbonyl peak () around 180-185 ppm.
- Solvent Residues:
 - Ethanol: ~58 ppm (

[\[https://www.benchchem.com/product/b1367108#13c-nmr-spectral-data-of-2-methylcyclopentyl-methanol\]](https://www.benchchem.com/product/b1367108#13c-nmr-spectral-data-of-2-methylcyclopentyl-methanol)

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